![molecular formula C14H16F3N5S2 B2484785 5-[5-(butylsulfanyl)-4-methyl-4H-1,2,4-triazol-3-yl]-1-methyl-3-(trifluoromethyl)-1H-thieno[2,3-c]pyrazole CAS No. 338747-69-6](/img/structure/B2484785.png)
5-[5-(butylsulfanyl)-4-methyl-4H-1,2,4-triazol-3-yl]-1-methyl-3-(trifluoromethyl)-1H-thieno[2,3-c]pyrazole
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Overview
Description
The compound belongs to a class of chemicals that feature a combination of thieno[2,3-c]pyrazole and 1,2,4-triazole rings, known for their potential in various applications due to their unique structural and electronic properties. These compounds are often explored for their potential in pharmaceuticals, materials science, and as intermediates in organic synthesis.
Synthesis Analysis
The synthesis of compounds similar to the one mentioned typically involves multistep reactions, starting from base heterocyclic compounds followed by functionalization with various groups (e.g., sulfanyl, methyl, and trifluoromethyl groups). A common approach might involve the cyclization of precursors with appropriate substituents, followed by condensation and substitution reactions to introduce the desired functional groups (Kariuki et al., 2021).
Molecular Structure Analysis
The molecular structure of such compounds is characterized by X-ray crystallography, revealing details like planarity, conformation, and the orientation of substituent groups. These structures often exhibit significant planarity with minor deviations for certain substituents, facilitating specific electronic and steric interactions essential for their reactivity and function (Ivanov et al., 2020).
Chemical Reactions and Properties
Chemical reactions involving these compounds can vary widely, including nucleophilic substitutions, electrophilic additions, and cyclization reactions, depending on the functional groups present. Their reactivity is significantly influenced by the electronic effects of substituents like the trifluoromethyl group, which can withdraw electron density and influence reaction pathways (Al‐Azmi & Mahmoud, 2020).
Physical Properties Analysis
The physical properties, such as solubility, melting point, and crystalline structure, are closely tied to the molecular structure. For instance, the planarity and presence of specific functional groups can affect the compound's solubility in various solvents and its crystallization behavior, which is critical for its purification and application (Gerus et al., 2012).
Chemical Properties Analysis
The chemical properties, including acidity, basicity, and reactivity towards various reagents, are influenced by the heterocyclic core and substituents. The presence of electronegative groups like trifluoromethyl can alter the electron density across the molecule, affecting its reactivity and interactions with biological targets or other chemicals (Penning et al., 1997).
Scientific Research Applications
Applications in Anti-inflammatory and Antibacterial Agents
Trifluoromethylpyrazoles, including compounds like 5-[5-(butylsulfanyl)-4-methyl-4H-1,2,4-triazol-3-yl]-1-methyl-3-(trifluoromethyl)-1H-thieno[2,3-c]pyrazole, have been recognized for their significant anti-inflammatory and antibacterial properties. The position of the trifluoromethyl group, especially on the 3- or 5-position of the pyrazole nucleus, is closely associated with variations in the activity profile of these compounds. Research underscores the importance of trifluoromethylpyrazoles as potential anti-inflammatory and antibacterial agents, suggesting their considerable utility in medicinal chemistry (Kaur, Kumar, & Gupta, 2015).
Importance in Medicinal Chemistry
Methyl substituted pyrazoles, a category to which the chemical belongs, have been reported as potent medicinal scaffolds exhibiting a wide spectrum of biological activities. These compounds are significant in the context of medicinal chemistry, with the literature until March 2021 highlighting detailed synthetic approaches and medical significances of methyl substituted pyrazoles. This review offers in-depth insight into their synthesis and medical relevance, potentially assisting medicinal chemists in generating new leads with high efficacy and reduced microbial resistance (Sharma et al., 2021).
Role in Heterocyclic Compound Synthesis
The unique structure and reactivity of 5-[5-(butylsulfanyl)-4-methyl-4H-1,2,4-triazol-3-yl]-1-methyl-3-(trifluoromethyl)-1H-thieno[2,3-c]pyrazole make it a valuable building block in the synthesis of a variety of heterocyclic compounds. The molecule has been utilized in the generation of various classes of heterocyclic compounds and dyes, showcasing its versatility and importance in the field of organic chemistry (Gomaa & Ali, 2020).
Future Directions
The future directions in the field of pyrazole derivatives involve the integration of green methodologies. This includes the application of energy-efficient techniques such as microwave and ultrasound-assisted synthesis, benign catalysts and biodegradable composites, solvent selection with a focus on water as a renewable and non-toxic medium, and solvent-free conditions . The goal is to advance green chemistry practices while synthesizing structurally diverse and biologically relevant pyrazole derivatives .
properties
IUPAC Name |
5-(5-butylsulfanyl-4-methyl-1,2,4-triazol-3-yl)-1-methyl-3-(trifluoromethyl)thieno[2,3-c]pyrazole |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16F3N5S2/c1-4-5-6-23-13-19-18-11(21(13)2)9-7-8-10(14(15,16)17)20-22(3)12(8)24-9/h7H,4-6H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RVAPNDUMNSVSIW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCSC1=NN=C(N1C)C2=CC3=C(S2)N(N=C3C(F)(F)F)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16F3N5S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
375.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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